molecular formula C17H19Cl2NO3 B3996155 2,2-dichloro-1-methyl-N-spiro[1,3-benzodioxole-2,1'-cyclohexane]-5-ylcyclopropane-1-carboxamide

2,2-dichloro-1-methyl-N-spiro[1,3-benzodioxole-2,1'-cyclohexane]-5-ylcyclopropane-1-carboxamide

Cat. No.: B3996155
M. Wt: 356.2 g/mol
InChI Key: TYBKZDQICCYCEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-dichloro-1-methyl-N-spiro[1,3-benzodioxole-2,1’-cyclohexane]-5-ylcyclopropane-1-carboxamide is a complex organic compound characterized by its unique spiro structure This compound features a cyclohexane ring fused with a benzodioxole moiety, along with a cyclopropane carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dichloro-1-methyl-N-spiro[1,3-benzodioxole-2,1’-cyclohexane]-5-ylcyclopropane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the condensation of catechol with formaldehyde under acidic conditions.

    Cyclohexane Ring Formation: The benzodioxole intermediate is then subjected to a cyclization reaction with a suitable cyclohexane precursor.

    Introduction of Chlorine Atoms: Chlorination of the cyclohexane ring is carried out using reagents like thionyl chloride or phosphorus pentachloride.

    Spiro Formation: The spiro linkage is formed through a nucleophilic substitution reaction involving the chlorinated cyclohexane and a suitable nucleophile.

    Cyclopropane Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2,2-dichloro-1-methyl-N-spiro[1,3-benzodioxole-2,1’-cyclohexane]-5-ylcyclopropane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-dichloro-1-methyl-N-spiro[1,3-benzodioxole-2,1’-cyclohexane]-5-ylcyclopropane-1-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2,2-dichloro-1-methyl-N-spiro[1,3-benzodioxole-2,1’-cyclohexane]-5-ylcyclopropane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2-dichloro-1-methylcyclohexane: Lacks the spiro and benzodioxole moieties.

    1-methyl-N-spiro[1,3-benzodioxole-2,1’-cyclohexane]-5-ylcyclopropane-1-carboxamide: Lacks the chlorine atoms.

Uniqueness

The presence of both chlorine atoms and the spiro configuration in 2,2-dichloro-1-methyl-N-spiro[1,3-benzodioxole-2,1’-cyclohexane]-5-ylcyclopropane-1-carboxamide imparts unique chemical properties, making it distinct from other similar compounds

Properties

IUPAC Name

2,2-dichloro-1-methyl-N-spiro[1,3-benzodioxole-2,1'-cyclohexane]-5-ylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl2NO3/c1-15(10-17(15,18)19)14(21)20-11-5-6-12-13(9-11)23-16(22-12)7-3-2-4-8-16/h5-6,9H,2-4,7-8,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBKZDQICCYCEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(Cl)Cl)C(=O)NC2=CC3=C(C=C2)OC4(O3)CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-dichloro-1-methyl-N-spiro[1,3-benzodioxole-2,1'-cyclohexane]-5-ylcyclopropane-1-carboxamide
Reactant of Route 2
Reactant of Route 2
2,2-dichloro-1-methyl-N-spiro[1,3-benzodioxole-2,1'-cyclohexane]-5-ylcyclopropane-1-carboxamide
Reactant of Route 3
Reactant of Route 3
2,2-dichloro-1-methyl-N-spiro[1,3-benzodioxole-2,1'-cyclohexane]-5-ylcyclopropane-1-carboxamide
Reactant of Route 4
Reactant of Route 4
2,2-dichloro-1-methyl-N-spiro[1,3-benzodioxole-2,1'-cyclohexane]-5-ylcyclopropane-1-carboxamide
Reactant of Route 5
Reactant of Route 5
2,2-dichloro-1-methyl-N-spiro[1,3-benzodioxole-2,1'-cyclohexane]-5-ylcyclopropane-1-carboxamide
Reactant of Route 6
Reactant of Route 6
2,2-dichloro-1-methyl-N-spiro[1,3-benzodioxole-2,1'-cyclohexane]-5-ylcyclopropane-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.